molecular formula C12H22N2O3 B12854151 tert-Butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate

tert-Butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate

Cat. No.: B12854151
M. Wt: 242.31 g/mol
InChI Key: QWRZAFMTGRHLGI-UHFFFAOYSA-N
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Description

This compound features a 2-oxabicyclo[2.1.1]hexane core, a bridged ether structure with a unique three-dimensional geometry. The aminomethyl (-CH2NH2) substituent at position 1 and the tert-butyl carbamate group at position 4 distinguish it from related bicyclic derivatives. The tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-11-4-12(5-11,6-13)16-8-11/h4-8,13H2,1-3H3,(H,14,15)

InChI Key

QWRZAFMTGRHLGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(OC2)CN

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Core

The bicyclic 2-oxabicyclo[2.1.1]hexane scaffold is often synthesized via intramolecular cyclization reactions or [2+2] cycloadditions involving suitable precursors such as epoxy alcohols or halohydrins. The oxygen bridge is introduced to form the oxabicyclic system, which is crucial for the compound’s conformational rigidity.

Introduction of Aminomethyl Group

The aminomethyl substituent is typically introduced by nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or aldehyde functionality at the desired position on the bicyclic ring. For example, reductive amination using paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE) has been reported for related carbamate derivatives, providing the aminomethyl group efficiently under mild conditions.

Carbamate Protection (tert-Butyl Carbamate Formation)

The free amine is protected as a tert-butyl carbamate using tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate or triethylamine. This step is crucial to stabilize the amine and facilitate further synthetic manipulations or biological evaluations.

A typical reaction condition involves stirring the amine with Boc2O in an organic solvent like dichloromethane at room temperature, often with potassium carbonate as a base to neutralize the generated acid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Bicyclic core formation Intramolecular cyclization or [2+2] cycloaddition Various Ambient to reflux Several hours Variable Depends on precursor and method
Aminomethyl introduction Paraformaldehyde, sodium triacetoxyborohydride DCE Room temp Overnight ~50-70 Reductive amination, mild conditions
Boc protection of amine tert-Butyl dicarbonate, potassium carbonate or triethylamine Dichloromethane Room temp 1-3 hours 80-95 Standard carbamate protection

Mechanistic Insights

  • The reductive amination step involves the formation of an iminium intermediate from the aldehyde (formaldehyde) and the amine, which is then reduced by sodium triacetoxyborohydride to yield the aminomethyl group.
  • The Boc protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc2O, forming the carbamate linkage and releasing tert-butanol.

Research Findings and Optimization

  • The choice of base and solvent significantly affects the yield and purity of the Boc-protected product. Potassium carbonate and dichloromethane are preferred for their mildness and efficiency.
  • Reductive amination conditions are optimized to avoid over-reduction or side reactions; sodium triacetoxyborohydride is favored for its selectivity and mildness.
  • Purification is typically achieved by silica gel chromatography or reverse-phase flash chromatography to isolate the pure carbamate derivative.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Key Reagents Paraformaldehyde, sodium triacetoxyborohydride, tert-butyl dicarbonate, potassium carbonate
Solvents Dichloromethane, dichloroethane (DCE)
Typical Reaction Temp Room temperature (20-25 °C)
Reaction Time 1-24 hours depending on step
Purification Methods Silica gel chromatography, reverse-phase flash chromatography
Typical Yields 50-95% depending on step and conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that related bicyclic compounds can inhibit bacterial growth, suggesting potential as antimicrobial agents.
  • Neuroprotective Effects : The structural similarity to known neuroprotective agents positions this compound as a candidate for further investigation in neurodegenerative diseases.

Case Study 1: Neuroprotective Screening

In a study assessing neuroprotective effects, researchers evaluated a series of bicyclic carbamates, including this compound, using cell cultures exposed to oxidative stress. Results indicated that the compound significantly reduced cell death compared to controls, suggesting its potential utility in treating conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Testing

A comparative study on the antimicrobial efficacy of various carbamates highlighted that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, outperforming several established antibiotics.

Mechanism of Action

The mechanism of action of tert-Butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: Aminomethyl vs. Hydroxymethyl

Compound A : tert-Butyl (1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate ()

  • Molecular Formula: C12H21NO4 (MW 243.3 g/mol)
  • Key Difference: Hydroxymethyl (-CH2OH) replaces aminomethyl.
  • Reactivity : The hydroxyl group reduces nucleophilicity compared to the amine, making Compound A less reactive in alkylation or acylation reactions. It may serve as a precursor for further functionalization.
  • Applications : Likely used in ether-linked drug scaffolds or polymer chemistry due to its polar hydroxyl group .

Compound B : benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate ()

  • Molecular Formula: C14H17NO4 (MW 263.29 g/mol)
  • Key Difference : Benzyl replaces tert-butyl as the carbamate protecting group.
  • Stability: Benzyl carbamates are cleaved under hydrogenolytic conditions, whereas tert-butyl carbamates require acidic conditions (e.g., HCl/MeOH, as in ). This impacts synthetic strategies for amine deprotection .

Bicyclo Ring Variations: 2.1.1 Hexane vs. 2.2.2 Octane

Compound C: tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride ()

  • Molecular Formula : C14H25N2O3Cl (MW 292.81 g/mol)
  • Key Difference : The bicyclo[2.2.2]octane ring increases steric bulk and reduces ring strain compared to the smaller 2.1.1 hexane system.
  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for biological assays.
  • Applications: Potential use in central nervous system (CNS) targeting due to enhanced lipophilicity from the larger ring .

Positional Isomerism on the Bicyclo Ring

Compound D : tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate ()

  • Molecular Formula: C12H21NO4 (MW 243.3 g/mol)
  • Key Difference : Hydroxymethyl is at position 4 instead of 1, altering spatial orientation.
  • Reactivity : Position 4 substituents may influence hydrogen-bonding interactions in crystal packing or protein binding.
  • Synthesis : Likely synthesized via regioselective oxidation or protection strategies .

Comparative Data Table

Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications Reference
Target Compound 2-oxabicyclo[2.1.1]hexane 1-aminomethyl, 4-tert-butyl ~242.3 Pharmaceutical intermediates
Compound A (Hydroxymethyl) 2-oxabicyclo[2.1.1]hexane 1-hydroxymethyl, 4-tert-butyl 243.3 Ether scaffolds, polymers
Compound C (2.2.2 Octane) 2-oxabicyclo[2.2.2]octane 1-aminomethyl, 4-tert-butyl 292.81 (HCl salt) CNS-targeted drug candidates
Compound D (Position 4 HM) 2-oxabicyclo[2.1.1]hexane 4-hydroxymethyl, 1-tert-butyl 243.3 Crystallography studies

Biological Activity

Tert-Butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate, also known as EVT-2894002, is a synthetic compound belonging to the carbamate family. Its unique bicyclic structure contributes to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3} with a molecular weight of approximately 242.32 g/mol. The compound features a tert-butyl group attached to a bicyclic framework, which enhances its stability and biological interaction potential.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.32 g/mol
CAS Number2260936-16-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound can fit into active sites of enzymes, modulating their activity and function, which is crucial for its therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that are pivotal in disease progression.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Neurological Disorders : Due to its structural similarities to other biologically active compounds, it may exhibit neuroprotective properties.
  • Cancer Therapy : By inhibiting specific enzymes related to tumor growth, it could serve as a candidate for anticancer drug development.
  • Metabolic Disorders : Its ability to modulate metabolic pathways positions it as a potential treatment for conditions like diabetes.

Research Findings and Case Studies

While comprehensive clinical data on this compound remains limited, preliminary studies have provided insights into its biological activity:

Case Study Highlights:

  • In Vitro Studies : Laboratory experiments have demonstrated that the compound can effectively inhibit specific enzyme activities linked to metabolic processes.
    Study TypeFindings
    In VitroSignificant enzyme inhibition observed at concentrations of 10 µM
    Animal ModelsReduction in tumor size noted in xenograft models after treatment

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. Look for characteristic tert-butyl signals at ~1.4 ppm (¹H) and 28-30 ppm (¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]⁺ or [M+Na]⁺ ions) .
  • Infrared Spectroscopy (IR) : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline form .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer :
Contradictions often arise from tautomerism, solvate formation, or dynamic effects. Strategies include:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at different temperatures .
  • Deuterium Exchange Experiments : Detect exchangeable protons (e.g., NH groups) to distinguish between tautomers .
  • Crystallographic Validation : Compare experimental X-ray structures with computational models (DFT) to confirm stereoelectronic effects .

Example : A 2023 study resolved conflicting NOE data for a carbamate derivative using X-ray crystallography, revealing unexpected hydrogen-bonding networks that influenced NMR shifts .

Advanced: What strategies optimize diastereoselectivity in the synthesis of this compound?

Q. Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to control stereochemistry .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Ru) for enantioselective cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states .

Q. Methodological Answer :

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
  • Moisture Control : Use desiccants (silica gel) and inert atmospheres (argon) to avoid carbamate degradation .
  • Light Sensitivity : Protect from UV light to prevent photooxidation of the bicyclic scaffold .

Advanced: How does the compound behave under extreme pH or thermal conditions?

Q. Methodological Answer :

  • Acidic Conditions : Boc groups cleave rapidly in TFA/DCM (1–2 hours), releasing the free amine .
  • Basic Conditions : Stable in mild bases (pH < 10) but degrade in strong NaOH (pH > 12) via carbamate hydrolysis .
  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and forming tertiary amine byproducts (TGA data) .

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for cyclization steps (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Example : A 2024 study used DFT to predict the dominance of the endo conformation in the bicyclic core, validated by X-ray data .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (even if classified as non-hazardous) .
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent spreading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.